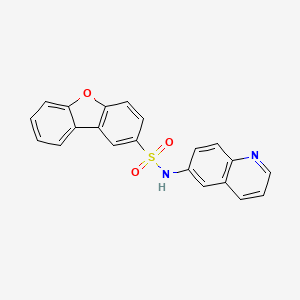
Dibenzofuran-2-sulfonic acid, (quinolin-6-yl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Quinolinyl)dibenzo[b,d]furan-2-sulfonamide: is a complex organic compound that features a quinoline moiety attached to a dibenzo[b,d]furan core via a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-quinolinyl)dibenzo[b,d]furan-2-sulfonamide typically involves multi-step organic reactions. One common approach is the sulfonation of dibenzo[b,d]furan followed by the introduction of the quinoline moiety. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the sulfonamide bond.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(6-Quinolinyl)dibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the quinoline or dibenzo[b,d]furan moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(6-Quinolinyl)dibenzo[b,d]furan-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: It may be used in the production of advanced materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(6-quinolinyl)dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the quinoline and dibenzo[b,d]furan moieties can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Dibenzo[b,d]furan: A simpler compound with similar structural features but lacking the quinoline and sulfonamide groups.
Quinoline: A nitrogen-containing heterocycle that shares the quinoline moiety but lacks the dibenzo[b,d]furan and sulfonamide components.
Sulfonamides: A broad class of compounds containing the sulfonamide group, used in various pharmaceutical applications.
Uniqueness: N-(6-Quinolinyl)dibenzo[b,d]furan-2-sulfonamide is unique due to its combination of a quinoline moiety, a dibenzo[b,d]furan core, and a sulfonamide linkage. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C21H14N2O3S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-quinolin-6-yldibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C21H14N2O3S/c24-27(25,23-15-7-9-19-14(12-15)4-3-11-22-19)16-8-10-21-18(13-16)17-5-1-2-6-20(17)26-21/h1-13,23H |
InChI Key |
YSYKUGHNYDAXTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)NC4=CC5=C(C=C4)N=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















